Atropine sulfate hydrate

Catalog No.
S11193256
CAS No.
M.F
C17H25NO4
M. Wt
307.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atropine sulfate hydrate

Product Name

Atropine sulfate hydrate

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrate

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C17H23NO3.H2O/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H2/t13-,14+,15?,16?;

InChI Key

TVKVKSNZFCRXOH-ZZJGABIISA-N

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O

Atropine sulfate hydrate is a chemical compound derived from atropine, a tropane alkaloid primarily obtained from the plant Atropa belladonna. The chemical formula for atropine sulfate hydrate is (C34H50N2O11S)H2O(C_{34}H_{50}N_{2}O_{11}S)\cdot H_{2}O, and it is classified as a muscarinic antagonist, blocking the effects of acetylcholine on muscarinic receptors in the body . This compound is often used in medical settings for its anticholinergic properties, which include dilation of pupils, reduction of salivation, and treatment of bradycardia .

Typical of alkaloids. Notably, it can be synthesized through the reaction of tropine with tropic acid in the presence of hydrochloric acid. This reaction results in the formation of atropine, which can then be converted into its sulfate salt form . The hydrolysis of atropine leads to several metabolites, including noratropine and atropin-n-oxide .

Atropine acts primarily as a competitive antagonist of muscarinic acetylcholine receptors, inhibiting the physiological effects mediated by acetylcholine. Its biological activities include:

  • Anticholinergic Effects: Reduces secretions from glands (e.g., salivary and sweat glands).
  • Cardiovascular Effects: Increases heart rate by blocking vagal effects on the heart.
  • Ophthalmic Effects: Causes pupil dilation (mydriasis) and paralysis of the ciliary muscle (cycloplegia) for diagnostic procedures.
  • Central Nervous System Effects: Atropine can cross the blood-brain barrier, affecting CNS functions .

The synthesis of atropine sulfate hydrate can be achieved through several methods:

  • Chemical Synthesis:
    • Tropic Acid and Tropine Reaction: Tropine reacts with tropic acid in an acidic medium to form atropine. This process may involve purification steps to isolate the desired compound.
  • Biosynthesis:
    • Atropine is biosynthesized from L-phenylalanine through a series of enzymatic reactions, including transamination and radical rearrangements that ultimately yield hyoscyamine, which can racemize to form atropine .

Atropine sulfate hydrate has a wide range of applications in medicine:

  • Emergency Medicine: Used to treat organophosphate poisoning by counteracting excessive acetylcholine activity.
  • Cardiology: Administered to manage symptomatic bradycardia.
  • Ophthalmology: Utilized for pupil dilation during eye examinations.
  • Anesthesia: Employed to reduce salivation and secretions during surgical procedures .

Research indicates that atropine sulfate hydrate interacts with various drugs and biological systems:

  • Drug Interactions: It may interact with other anticholinergic agents, enhancing side effects such as dry mouth or urinary retention.
  • Physiological Interactions: Atropine's ability to block muscarinic receptors means it can influence responses to other medications affecting cholinergic pathways, such as anticholinesterases .

Atropine sulfate hydrate shares similarities with several other compounds, particularly those that also act as muscarinic antagonists. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
ScopolamineC17H21NO4More potent CNS effects; used for motion sickness.
Ipratropium bromideC20H30BrN3O3Primarily used for respiratory conditions; less CNS penetration.
GlycopyrrolateC19H28BrNO3Longer duration of action; used in preoperative settings.

Atropine's uniqueness lies in its dual action on both peripheral and central nervous systems while being widely recognized for its rapid onset and versatility in clinical applications .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

307.17835828 g/mol

Monoisotopic Mass

307.17835828 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-08

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